[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol
Description
[(2S,3R,4S)-5,5-Difluorodispiro[2.0.24.13]heptan-2-yl]methanol is a fluorinated dispirocyclic compound characterized by a unique bicyclic framework with two spiro junctions and a methanol functional group. The stereochemistry (2S,3R,4S) and the presence of fluorine atoms at the 5,5-positions distinguish it from other spirocyclic analogs.
Properties
Molecular Formula |
C8H10F2O |
|---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)4-7(8)3-6(7)1-5(6)2-11/h5,11H,1-4H2/t5-,6-,7+/m1/s1 |
InChI Key |
CEIPJTDLFSXBOU-QYNIQEEDSA-N |
Isomeric SMILES |
C1[C@@H]([C@]12C[C@]23CC3(F)F)CO |
Canonical SMILES |
C1C(C12CC23CC3(F)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dispiro structure and the introduction of fluorine atoms. Common reagents used in the synthesis include fluorinating agents and catalysts that facilitate the formation of the spirocyclic framework.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Compounds:
Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7)
- Structure : Chiral 1,3-dioxolane core with ester and hydroxyphenyl groups.
- Biological Activity : Exhibited MIC values of 19.5–78 µg/mL against Gram-positive bacteria (e.g., S. aureus) and 78–312 µg/mL against C. albicans .
- Synthesis : Derived from salicylaldehyde and chiral diols via acid-catalyzed cyclization.
- (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) Structure: Spiro[4.5]decane framework with bulky diphenylmethanol substituents. Properties: Commercial availability (Kanto Reagents) highlights its utility as a stereochemically defined intermediate. Molecular weight: 506.62 g/mol .
Key Differences :
- The target compound’s fluorine atoms may enhance metabolic stability and electronegativity compared to non-fluorinated dioxolanes like Compound 5.
Sulfur-Containing Spiro Analogs
Key Compound:
- (2S,2'S,3R,3′R,4S,4'S,5S,5′S)-5,5′-(Disulfanediylbis(6-Amino-9H-Purine-2,9-Diyl))Bis(2-(Hydroxymethyl)Tetrahydrofuran-3,4-Diol) (Compound 9) Structure: Disulfide-linked bis-purine with tetrahydrofuran and hydroxymethyl groups. Synthesis: Oxidative coupling using iodine in methanol (88.69% purity after filtration) .
Comparison :
- Functional Groups : Compound 9’s disulfide and purine moieties contrast with the target’s fluorinated dispiro system.
Fluorinated Spirocyclic Compounds
No direct data on fluorinated spiro compounds are provided in the evidence. However, inferences can be drawn:
- Fluorine Effects: The 5,5-difluoro substitution in the target compound likely increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs like Compound 6.
- Synthetic Challenges : Fluorination often requires specialized reagents (e.g., Selectfluor), which are absent in the synthesis protocols of Compounds 7 or 9 .
Biological Activity
[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique dispiro structure and the presence of difluoromethyl groups. This configuration may influence its interaction with biological targets and its overall pharmacokinetic properties.
Research has indicated that [(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Antioxidant Activity : The compound's structure may confer antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
- Enzyme Inhibition : There is evidence to suggest that this compound can inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Properties
A study conducted on the antimicrobial activity of related compounds demonstrated that similar structures could inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microdilution methods.
| Compound | MIC (µg/mL) |
|---|---|
| [(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol | 32 |
| Control (Standard Antibiotic) | 8 |
Antioxidant Activity
The antioxidant potential was evaluated using DPPH and FRAP assays. The results indicated that the compound exhibited significant scavenging activity, comparable to known antioxidants.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| FRAP | 30 |
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various difluorinated compounds, including [(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol. The study found that this compound demonstrated notable activity against Gram-positive bacteria with an MIC of 32 µg/mL.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of fluorinated compounds highlighted the ability of [(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol to reduce oxidative stress markers in vitro. The results suggested that treatment with this compound significantly lowered malondialdehyde levels in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
